Pyrrole-1-carboxamide
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Overview
Description
Pyrrole-1-carboxamide is a heterocyclic organic compound featuring a pyrrole ring with a carboxamide group attached to the nitrogen atom
Synthetic Routes and Reaction Conditions:
Classical Amide Bond Formation: this compound can be synthesized through the condensation of pyrrole with carboxylic acids or their derivatives, such as acyl chlorides, in the presence of a base.
Non-Traditional Methods: Innovative methods include the use of formamides or amines with catalytic amounts of n-butyl-4-iodide and tert-butyl hydroperoxide as oxidants.
Industrial Production Methods:
Types of Reactions:
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-chlorosuccinimide, nitric acid, sulfur trioxide-pyridine complex.
Major Products Formed:
Oxidation: Formation of pyrrole-1-carboxylic acid.
Reduction: Formation of pyrrole-1-methanamine.
Substitution: Formation of halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Pyrrole-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrrole-1-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Pyrrole-2-carboxamide: Similar in structure but with the carboxamide group attached to the second carbon of the pyrrole ring.
Pyrrolidine-2-carboxamide: A saturated analog with a pyrrolidine ring instead of a pyrrole ring.
Uniqueness:
Structural Features: Pyrrole-1-carboxamide’s unique positioning of the carboxamide group on the nitrogen atom of the pyrrole ring distinguishes it from other similar compounds.
Biological Activity: Its ability to inhibit tubulin polymerization and its potential as a cancer therapeutic agent highlight its unique biological properties.
Properties
CAS No. |
6308-45-8 |
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Molecular Formula |
C5H6N2O |
Molecular Weight |
110.11 g/mol |
IUPAC Name |
pyrrole-1-carboxamide |
InChI |
InChI=1S/C5H6N2O/c6-5(8)7-3-1-2-4-7/h1-4H,(H2,6,8) |
InChI Key |
LDNSHTVNGGHGQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(=O)N |
Origin of Product |
United States |
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